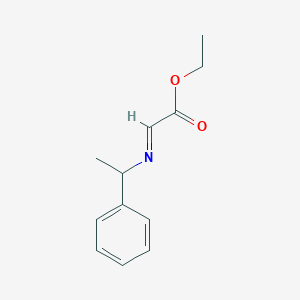

Ethyl D-(alpha-Methylbenzylimino)acetate

Description

Theoretical Framework of Asymmetric Induction and Chirality Transfer

Asymmetric induction is the process by which a chiral entity in a reactant influences the creation of a new stereocenter, leading to the preferential formation of one enantiomer or diastereomer over another. lookchem.com In the context of chiral imines like Ethyl D-(alpha-Methylbenzylimino)acetate, the chiral α-methylbenzyl group, derived from (R)-1-phenylethylamine, serves as the source of this induction.

The mechanism of chirality transfer relies on the formation of a diastereomeric transition state. When the imine reacts with a prochiral substrate, the chiral auxiliary sterically shields one face of the imine plane. This steric hindrance forces the incoming reagent to approach from the less hindered face, leading to the formation of a new stereocenter with a specific, predictable configuration. iu.edu The rigidity of the transition state, often enhanced by chelation or specific solvent interactions, is crucial for achieving high levels of stereoselectivity. nih.gov This principle, where existing chirality directs the formation of new chirality, is a cornerstone of modern asymmetric synthesis. spectrabase.com

Strategic Importance of Chiral Imines as Synthetic Intermediates and Auxiliaries

Chiral imines are strategically important for several reasons. As chiral auxiliaries , they are temporarily incorporated into a substrate to direct a stereoselective reaction. rsc.orgorganic-chemistry.org After the desired transformation, the auxiliary can be cleaved and often recovered for reuse, making the process economically viable. The α-methylbenzyl group in this compound is a classic example of a recoverable auxiliary.

As synthetic intermediates , chiral imines participate in a wide range of transformations. nih.gov They can undergo nucleophilic additions to the imine carbon, act as nucleophiles themselves in their enamine or aza-enolate forms, or participate in pericyclic reactions such as cycloadditions. This versatility allows for the construction of complex nitrogen-containing molecules, including chiral amines and amino acids, which are prevalent in pharmaceuticals and natural products.

Position of this compound within the Landscape of Chiral Glycine (B1666218) Equivalents and Imine Derivatives

This compound is a prominent member of the class of compounds known as chiral glycine equivalents. Glycine, being the only achiral proteinogenic amino acid, requires a method for asymmetric functionalization to produce chiral α-amino acids. By converting glycine ethyl ester into its imine with (R)-1-phenylethylamine, a chiral glycine enolate equivalent is formed. This intermediate can then be deprotonated to form a nucleophilic species that reacts diastereoselectively with various electrophiles.

Detailed Research Findings

Research has demonstrated the utility of this compound and analogous Schiff bases in stereoselective synthesis. The primary application involves the generation of its corresponding enolate, which then participates in diastereoselective alkylation and cycloaddition reactions.

In diastereoselective alkylation , the enolate of the Schiff base reacts with alkyl halides. The bulky (R)-α-methylbenzyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. This results in the formation of a new carbon-carbon bond with a high degree of stereocontrol. Subsequent hydrolysis of the imine bond and removal of the chiral auxiliary yields enantiomerically enriched unnatural α-amino acids. This methodology is a cornerstone of the O'Donnell amino acid synthesis.

In [4+2] cycloaddition (Diels-Alder) reactions , the imine can act as a dienophile, reacting with dienes to form tetrahydropyridines. The chiral auxiliary directs the facial selectivity of the diene's approach, leading to the formation of diastereomerically enriched heterocyclic products. These products are valuable scaffolds in medicinal chemistry. For instance, the reaction with substituted butadienes can yield precursors to complex piperidine (B6355638) alkaloids.

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals like Argatroban, a direct thrombin inhibitor. lookchem.com In this context, it undergoes reactions to form substituted piperidine derivatives, highlighting its industrial relevance. lookchem.com

Below are interactive tables representing typical results from these synthetic applications.

Table 1: Diastereoselective Alkylation of this compound This table illustrates the reaction of the lithium enolate of this compound with various electrophiles to produce precursors for unnatural amino acids.

| Entry | Electrophile (R-X) | Product (after hydrolysis) | Diastereomeric Excess (d.e.) |

| 1 | Benzyl (B1604629) bromide | D-Phenylalanine | >95% |

| 2 | Iodomethane | D-Alanine | >92% |

| 3 | Allyl bromide | D-Allylglycine | >94% |

| 4 | Isopropyl iodide | D-Valine | >90% |

Table 2: Diastereoselective [4+2] Cycloaddition Reactions This table shows the results of the Lewis acid-catalyzed Diels-Alder reaction between this compound and various dienes.

| Entry | Diene | Product | Diastereomeric Excess (d.e.) |

| 1 | 1,3-Butadiene | (2S,6S)-1-<(R)-1-phenylethyl>-6-ethoxycarbonyl-3,4-didehydropiperidine | >90% |

| 2 | Isoprene | (2S,6S)-1-<(R)-1-phenylethyl>-6-ethoxycarbonyl-4-methyl-3,4-didehydropiperidine | >88% |

| 3 | Danishefsky's Diene | Functionalized Dihydropyridone | >95% |

| 4 | 2,3-Dimethyl-1,3-butadiene | (2S,6S)-1-<(R)-1-phenylethyl>-6-ethoxycarbonyl-4,5-dimethyl-3,4-didehydropiperidine | >91% |

These findings underscore the reliability of this compound as a chiral glycine equivalent, providing predictable and high levels of asymmetric induction in the synthesis of valuable chiral molecules.

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

ethyl 2-(1-phenylethylimino)acetate |

InChI |

InChI=1S/C12H15NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |

InChI Key |

VHFZIBNRJPBOBX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=NC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl D Alpha Methylbenzylimino Acetate

Stereocontrolled Condensation Reactions for Imine Formation

The formation of the imine bond through the condensation of an amine and a carbonyl compound is a fundamental transformation in organic synthesis. masterorganicchemistry.com For chiral imines such as Ethyl D-(alpha-Methylbenzylimino)acetate, controlling the stereochemistry at the newly formed C=N bond is of paramount importance.

The most direct and widely employed method for the synthesis of this compound involves the condensation of ethyl glyoxylate (B1226380) with the chiral amine D-(alpha-Methylbenzyl)amine. This approach leverages the readily available and enantiomerically pure amine as a chiral auxiliary to introduce the desired stereochemistry into the final product. The (R)-configuration of the alpha-methylbenzyl moiety dictates the "D" designation of the resulting iminoacetate (B1260909).

The reaction is typically carried out under anhydrous conditions to favor the formation of the imine by removing the water byproduct. The inherent chirality of D-(alpha-Methylbenzyl)amine provides a stereochemical bias, leading to the formation of the desired diastereomer.

Achieving high yields and diastereoselectivity in the synthesis of this compound is contingent upon the careful optimization of reaction parameters. Key factors that influence the outcome of the condensation reaction include the choice of solvent, temperature, and the use of dehydrating agents.

For instance, performing the reaction in a non-polar solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at low temperatures (0–5°C) has been shown to be effective. The use of a desiccant, such as magnesium sulfate, is critical to drive the equilibrium towards the imine product, resulting in yields as high as 89%. Furthermore, maintaining a pH below 7.0 is crucial to prevent the racemization of the chiral amine, thereby preserving the stereochemical integrity of the product.

| Parameter | Condition | Effect on Yield/Diastereoselectivity |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Favors imine formation |

| Temperature | 0–5°C | Enhances stereoselectivity |

| Dehydrating Agent | Magnesium Sulfate (MgSO₄) | Drives equilibrium, increases yield |

| pH | < 7.0 | Prevents racemization of chiral amine |

Precursor Synthesis: Derivatization of Glycine (B1666218) Esters

An alternative approach to the direct condensation method involves the derivatization of glycine esters. Glycine, being the simplest amino acid, provides a versatile and achiral starting point for the synthesis of more complex chiral amino acid derivatives. google.com Various methods have been developed for the asymmetric synthesis of α-aryl glycine esters, which can be considered precursors to chiral iminoacetates. nih.gov

These methods often involve the use of chiral catalysts or auxiliaries to introduce stereocenters. For example, catalytic metal–chiral ligand hydrogenation or organocatalyzed reduction of α-iminoesters have demonstrated excellent efficiency and enantioselectivity. nih.gov While not a direct synthesis of this compound, these routes highlight the importance of glycine derivatives in the broader context of chiral amino acid synthesis.

Diastereomer Resolution and Enantiomeric Enrichment Techniques

In cases where the initial synthesis does not yield a single, pure diastereomer, resolution and enrichment techniques become necessary. Diastereomers, having different physical properties, can often be separated by conventional methods like crystallization or chromatography.

A notable resolution-based approach involves the use of chiral auxiliaries. For instance, racemic α-methylbenzylamine can be resolved by forming diastereomeric salts with a chiral acid, such as D-(+)-mandelic acid, in a suitable solvent like ethyl acetate (B1210297). Through fractional crystallization, one diastereomeric salt can be selectively precipitated, allowing for the isolation of the desired enantiomer of the amine with high enantiomeric excess (ee). This resolved amine can then be used in the condensation reaction to produce the target iminoacetate with high stereochemical purity.

Kinetic resolution is another powerful strategy for enantiomeric enrichment. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing for the selective transformation of one enantiomer while leaving the other unreacted. nih.gov

Comparative Analysis of Synthetic Routes for Related Chiral Iminoacetates

The synthesis of this compound is part of a broader field focused on the preparation of various chiral iminoacetates, which are key intermediates in the synthesis of non-natural α-amino acids. nih.gov A comparative analysis of different synthetic routes reveals a range of strategies, each with its own advantages and limitations.

Asymmetric catalytic methods, such as those employing chiral metal complexes or organocatalysts, offer the potential for high enantioselectivity and catalytic turnover, making them suitable for large-scale synthesis. nih.govresearchgate.net For example, molybdenum-catalyzed asymmetric amination of α-hydroxy esters provides a route to chiral α-amino acid esters. nih.gov

Enzymatic reductive amination is emerging as a green and highly selective alternative. researchgate.net Enzymes like imine reductases (IREDs) can catalyze the formation of chiral amines with high stereocontrol under mild reaction conditions. researchgate.net

The choice of synthetic route often depends on factors such as the availability of starting materials, the desired scale of production, and the required level of stereochemical purity. While the direct condensation of a chiral amine remains a straightforward and effective method, ongoing research continues to provide more sophisticated and efficient catalytic and biocatalytic alternatives.

Elucidation of Reactivity Profiles and Mechanistic Studies of Ethyl D Alpha Methylbenzylimino Acetate

Nucleophilic Addition Reactions to the Imine Carbon

The C=N double bond in Ethyl D-(alpha-Methylbenzylimino)acetate is polarized, rendering the imine carbon electrophilic and susceptible to attack by a wide range of nucleophiles. wiley-vch.de The presence of the chiral α-methylbenzyl group provides a stereochemically biased environment, enabling highly diastereoselective transformations. wiley-vch.de This strategy is a reliable and powerful method for generating α-branched amines. wiley-vch.de

The formation of new carbon-carbon bonds via nucleophilic addition to the imine moiety is a cornerstone of its synthetic utility. Reactions such as Reformatsky and aldol-type additions proceed with notable stereocontrol, dictated by the chiral auxiliary.

Reformatsky-type Reactions: The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc, can be adapted for imines (an aza-Reformatsky reaction). wikipedia.org When this compound is treated with a Reformatsky reagent, such as the zinc enolate of ethyl bromoacetate, a new C-C bond is formed at the imine carbon. The organozinc reagent, or 'Reformatsky enolate', is prepared by treating an alpha-halo ester with zinc dust. wikipedia.org These enolates are less reactive than their lithium counterparts, which prevents undesired side reactions. wikipedia.org The stereochemical outcome of the addition is controlled by the existing stereocenter on the α-methylbenzyl auxiliary, leading to the formation of β-amino esters with high diastereoselectivity. beilstein-journals.orgresearchgate.net The reaction is believed to proceed through a six-membered, chair-like transition state where the zinc atom coordinates to both the imine nitrogen and the enolate oxygen, minimizing steric interactions and directing the nucleophilic attack to one face of the imine. beilstein-journals.org

Aldol-type Reactions: In aldol-type reactions, an enolate is added to the imine. The stereochemistry of these reactions is often explained by the Zimmerman-Traxler model, which proposes a chair-like, six-membered transition state. harvard.edu When a metal enolate, such as a boron enolate, reacts with this compound, the geometry of the enolate ((E) or (Z)) and the steric influence of the chiral auxiliary determine the stereochemistry of the resulting β-amino ester product. harvard.edu For instance, (Z)-enolates typically yield syn-aldol adducts, while (E)-enolates produce anti-adducts, with the facial selectivity controlled by the D-α-methylbenzyl group. harvard.edu Chiral oxazolidinones are often employed in these reactions to achieve high levels of stereoselectivity, establishing two contiguous stereocenters in a single step. wikipedia.org

Table 1: Diastereoselective C-C Bond Forming Reactions

| Reaction Type | Nucleophile/Reagent | Typical Product | Diastereomeric Excess (de) |

| Aza-Reformatsky | Ethyl bromoacetate, Zn | Chiral β-amino ester | Good to excellent (>80%) beilstein-journals.org |

| Aldol (B89426) Addition | (Z)-Boron enolate | syn-β-Amino ester | High (>90%) harvard.edu |

| Aldol Addition | (E)-Boron enolate | anti-β-Amino ester | High (>90%) harvard.edu |

The (R)-α-methylbenzylamine group acts as a powerful chiral auxiliary, directing the approach of various nucleophiles to the imine carbon. google.comnih.gov This principle extends beyond C-C bond formation to include the addition of hydrides, organometallics, and other nucleophiles. The auxiliary imposes a significant steric bias, effectively shielding one face of the imine C=N bond. Consequently, the nucleophile preferentially attacks from the less hindered face, resulting in a high degree of diastereoselectivity in the product. wiley-vch.de This method is a cornerstone for the synthesis of chiral amines. nih.gov For example, the addition of Grignard reagents or organolithium compounds to imines derived from α-phenylethylamine is a well-established method for synthesizing chiral α-branched amines with predictable stereochemistry. wiley-vch.de

Table 2: Examples of Auxiliary-Controlled Additions

| Nucleophile | Reagent | Product Type | Stereochemical Outcome |

| Hydride | NaBH₄, LiAlH₄ | Chiral amino ester | High diastereoselectivity |

| Organometallic | R-MgBr, R-Li | Chiral α-alkylated amino ester | High diastereoselectivity wiley-vch.de |

| Cyanide | TMSCN, Lewis Acid | Chiral α-aminonitrile | High diastereoselectivity |

Reduction Chemistry Leading to Chiral Amine and Amino Ester Products

The reduction of the imine double bond in this compound provides a direct route to valuable chiral secondary amino esters. This transformation can be achieved using various reducing agents, with the stereochemical outcome again being governed by the chiral auxiliary.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. doubtnut.comdoubtnut.com The hydride nucleophile attacks the electrophilic imine carbon from the sterically less encumbered face, as directed by the α-methylbenzyl group. This process leads to the formation of one diastereomer of the corresponding amino ester in significant excess. The resulting product, a chiral N-(α-methylbenzyl)amino ester, can then be subjected to cleavage of the auxiliary group to yield the desired chiral primary amino ester. Reductive amination using titanium(IV) isopropoxide and NaBH₄ is also an effective strategy. nih.gov

Hydrolytic Stability and Auxiliary Cleavage Strategies

The synthetic utility of an imine is often dependent on its stability and the ease with which the directing group can be removed.

Hydrolytic Stability: Imines, also known as Schiff bases, are generally susceptible to hydrolysis, reverting to the parent amine and carbonyl compound in the presence of water. masterorganicchemistry.com The reaction is reversible and its equilibrium position is influenced by the concentration of water. masterorganicchemistry.com The hydrolysis of N-alkylimines can be catalyzed by acid. masterorganicchemistry.comthieme-connect.de The mechanism typically involves protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom, followed by nucleophilic attack by water. masterorganicchemistry.com While the imine bond is labile, this compound is sufficiently stable to be isolated and used in subsequent reactions, provided that rigorously anhydrous conditions are maintained. nih.gov

Auxiliary Cleavage: After the desired stereocenter has been established, the α-methylbenzyl chiral auxiliary must be removed to furnish the final product. A common and effective method for cleaving the N-benzyl bond is catalytic hydrogenolysis. google.com This process typically involves treating the molecule with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C). Under these conditions, the N-C bond of the benzyl (B1604629) group is reductively cleaved, releasing the primary amine or amino ester product and toluene (B28343) as a byproduct. This method is advantageous due to its mild reaction conditions. google.com In cases where the imine is part of an amide structure, hydrolysis with strong acid, such as 6N HCl at elevated temperatures, can be used to cleave the auxiliary. nih.gov

Computational Chemistry and Spectroscopic Investigations of Reaction Mechanisms and Transition States

Modern computational and spectroscopic techniques provide deep insights into the reaction pathways and the origins of stereoselectivity.

Computational Chemistry: Density Functional Theory (DFT) calculations are frequently used to model the transition states of nucleophilic additions to imines. nih.gov These studies can compute the relative energies of different possible transition state structures, allowing researchers to predict and rationalize the observed stereochemical outcomes. For aldol and Reformatsky-type reactions, computational models of the six-membered, chair-like transition states can confirm that the observed major diastereomer arises from the transition state of lowest energy, where steric clashes between the substituents are minimized. beilstein-journals.orgharvard.edu Such calculations have been instrumental in refining models like the Zimmerman-Traxler model for aza-enolates.

Spectroscopic Investigations: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying reaction mechanisms. In-situ NMR experiments can be used to monitor the progress of a reaction, identify reactive intermediates, and determine the diastereomeric ratio of products. For instance, the NMR spectra of the diastereomeric product mixture resulting from the reaction of a substrate with a chiral auxiliary can provide direct evidence of stereoselective enhancement. google.com Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can help elucidate the three-dimensional structure and preferred conformations of both the starting imine and the addition products, providing experimental support for the transition state models proposed by computational studies.

Applications in Asymmetric Catalysis and Organic Synthesis

Functionality as a Chiral Auxiliary for Stereoselective Transformations

The core utility of Ethyl D-(alpha-Methylbenzylimino)acetate lies in its function as a chiral auxiliary. The (R)-α-methylbenzyl group attached to the imine nitrogen provides a powerful tool for inducing chirality in a wide array of chemical reactions. This chiral moiety creates a sterically defined environment around the reactive centers of the molecule, thereby influencing the approach of incoming reagents and favoring the formation of one stereoisomer over another.

The chiral (R)-α-methylbenzyl group in this compound plays a pivotal role in directing the diastereoselective formation of new stereogenic centers. This is particularly evident in alkylation reactions of the corresponding enolate. By treating the imine with a strong base, such as lithium diisopropylamide (LDA), a chiral enolate is generated. Subsequent reaction of this enolate with various electrophiles, such as alkyl halides, leads to the formation of new carbon-carbon bonds with a high degree of diastereoselectivity. The bulky phenyl group of the chiral auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face. This results in the preferential formation of one diastereomer of the alkylated product. The level of diastereoselectivity is often high, with diastereomeric excesses (d.e.) frequently exceeding 90%.

| Electrophile (R-X) | Product | Diastereomeric Excess (d.e.) |

| Methyl iodide | Ethyl 2-((R)-1-phenylethylimino)propanoate | >95% |

| Benzyl (B1604629) bromide | Ethyl 3-phenyl-2-((R)-1-phenylethylimino)propanoate | >95% |

| Allyl bromide | Ethyl 2-((R)-1-phenylethylimino)pent-4-enoate | >90% |

This table presents representative data on the diastereoselective alkylation of the lithium enolate of this compound with various electrophiles.

The ability to introduce new stereogenic centers with high diastereocontrol makes this compound a valuable tool in the synthesis of complex molecules, including chiral fragments of natural products. While specific, direct applications in the total synthesis of complex natural products are not extensively documented in readily available literature, the methodology of using α-methylbenzylamine as a chiral auxiliary for the asymmetric synthesis of α-amino acids is a well-established strategy. These amino acid derivatives are fundamental building blocks for a vast array of natural products, particularly peptides and alkaloids. The stereoselective alkylation of the enolate derived from this compound provides a reliable route to non-proteinogenic α-amino acids, which are often key components of biologically active natural products.

Enantioselective Synthesis of α-Amino Acid Derivatives

One of the most significant applications of this compound is in the enantioselective synthesis of α-amino acid derivatives. The chiral imine serves as a precursor to optically active α-amino esters, which are of paramount importance in medicinal chemistry and biochemical research.

The primary route to chiral α-amino esters using this compound involves the diastereoselective alkylation of its enolate, as previously described, followed by the removal of the chiral auxiliary. The resulting α-substituted iminoacetate (B1260909) can be readily hydrolyzed under mild acidic conditions to afford the corresponding α-keto ester. Subsequent reductive amination or transamination provides the desired α-amino ester in high enantiomeric purity. Alternatively, direct reduction of the alkylated imine, for example with sodium borohydride (B1222165), followed by hydrogenolysis to remove the α-methylbenzyl group, yields the enantiomerically enriched α-amino ester. The efficiency of this process is underscored by the high diastereoselectivity of the initial alkylation step, which translates directly into high enantiomeric excess (e.e.) in the final product.

| Alkylating Agent | Final α-Amino Ester | Enantiomeric Excess (e.e.) |

| Methyl iodide | D-Alanine ethyl ester | >95% |

| Benzyl bromide | D-Phenylalanine ethyl ester | >95% |

| Isopropyl bromide | D-Valine ethyl ester | >92% |

This table illustrates the synthesis of various D-α-amino esters starting from this compound, highlighting the high enantiomeric excesses achieved.

This compound can be regarded as a chiral glycine (B1666218) synthon equivalent. In this context, the imine serves as a masked form of glycine that can be deprotonated to form a nucleophilic enolate. This chiral enolate can then participate in a variety of bond-forming reactions, including aldol-type additions and Michael additions, to introduce new functional groups at the α-position with a high degree of stereocontrol. The (R)-α-methylbenzyl group effectively biases the facial selectivity of these reactions. After the desired transformation, the chiral auxiliary can be removed to unmask the α-amino acid functionality. This strategy provides a powerful and versatile method for the asymmetric synthesis of a wide range of complex and non-natural α-amino acids from a simple and readily available starting material.

Contributions to the Formation of Chiral Heterocyclic Scaffolds

Beyond the synthesis of acyclic α-amino acid derivatives, this compound has proven to be a valuable precursor for the construction of chiral heterocyclic scaffolds. These structures are prevalent in a multitude of biologically active compounds and natural products. The imine functionality of the molecule provides a handle for participating in various cycloaddition reactions, where the chiral auxiliary directs the stereochemical outcome of the ring formation.

A notable application in this area is the use of azomethine ylides derived from this compound in [3+2] cycloaddition reactions. In the presence of a suitable Lewis acid or upon thermal activation, the imine can generate a transient azomethine ylide. This 1,3-dipole can then react with a variety of dipolarophiles, such as electron-deficient alkenes, to afford highly substituted pyrrolidine (B122466) derivatives. The (R)-α-methylbenzyl group on the nitrogen atom of the azomethine ylide effectively controls the facial selectivity of the cycloaddition, leading to the formation of specific diastereomers of the resulting pyrrolidine ring. This methodology provides a powerful tool for the enantioselective synthesis of complex, five-membered nitrogen-containing heterocycles. After the cycloaddition, the chiral auxiliary can be removed, typically by hydrogenolysis, to yield the final chiral pyrrolidine product.

Therefore, it is not possible to provide a detailed article with data tables on the "Development of Cascade Reactions and Multicomponent Asymmetric Syntheses" focusing solely on this specific chemical compound as per the user's request.

Exploration of Derivatives, Analogues, and Structural Modifications of Ethyl D Alpha Methylbenzylimino Acetate

Investigation of Substituent Effects on Reactivity and Selectivity

The reactivity of the imine carbon and the diastereoselectivity of nucleophilic additions to Ethyl D-(alpha-Methylbenzylimino)acetate are highly sensitive to electronic and steric modifications. Substituents can be introduced on the phenyl ring of the alpha-methylbenzylamine moiety or at the ester group, each exerting a distinct influence on the molecule's behavior.

Electronic effects are a primary determinant of the imine's electrophilicity. Electron-withdrawing groups (EWGs) on the phenyl ring, such as nitro or cyano groups, enhance the partial positive charge on the imine carbon, thereby increasing its reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) or alkyl groups, decrease the imine's electrophilicity, potentially leading to slower reaction rates. These electronic perturbations can also influence the stability of transition states in asymmetric reactions, thereby affecting the observed diastereoselectivity.

Steric hindrance plays an equally critical role in directing the approach of incoming nucleophiles. Bulky substituents on the phenyl ring, particularly at the ortho position, can significantly influence the conformational preferences of the iminoacetate (B1260909). This steric bias can lead to a more pronounced differentiation between the two diastereomeric transition states, often resulting in higher levels of asymmetric induction. The interplay between steric and electronic effects is a key consideration in the rational design of more selective chiral auxiliaries. For instance, a judicious choice of substituents can modulate not only the rate of reaction but also the stereochemical outcome, allowing for fine-tuning of the synthesis of specific amino acid derivatives.

Illustrative data on the effects of aromatic substituents on the diastereoselectivity of a hypothetical nucleophilic addition to substituted this compound analogues is presented in the table below.

| Substituent (on Phenyl Ring) | Position | Electronic Effect | Steric Hindrance | Diastereomeric Excess (% de) |

| -H | - | Neutral | Low | 85 |

| -OCH3 | para | Donating | Low | 82 |

| -Cl | para | Withdrawing | Low | 88 |

| -NO2 | para | Withdrawing | Low | 92 |

| -CH3 | ortho | Donating | Medium | 90 |

| -C(CH3)3 | ortho | Donating | High | 95 |

This interactive table demonstrates the general trends observed where sterically demanding groups or strongly electron-withdrawing groups can enhance diastereoselectivity.

Synthesis and Characterization of Related Chiral Iminoacetate Analogues

The synthesis of chiral iminoacetate analogues is essential for exploring a wider range of steric and electronic environments around the reactive imine center. A common synthetic route involves the condensation of a chiral primary amine with an alpha-ketoester. By varying both the amine and the ketoester component, a diverse library of iminoacetate analogues can be generated. For instance, using substituted alpha-methylbenzylamines or other chiral amines like (S)-1-(1-naphthyl)ethylamine allows for the introduction of different steric and electronic features on the nitrogen substituent. Similarly, employing different alpha-ketoesters, such as those with bulkier ester groups or different substituents on the alpha-carbon, provides another avenue for structural modification.

The characterization of these newly synthesized analogues is typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the iminoacetates, with particular attention paid to the chemical shifts of the imine proton and the protons of the chiral auxiliary. Infrared (IR) spectroscopy is used to identify the characteristic C=N stretching frequency of the imine bond. High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition. For crystalline derivatives, X-ray crystallography can offer unambiguous proof of the structure and stereochemistry.

A summary of representative chiral iminoacetate analogues and their characteristic spectroscopic data is provided below.

| Chiral Amine | α-Ketoester | Resulting Iminoacetate Analogue | ¹H NMR (δ, ppm, imine CH) | IR (ν, cm⁻¹, C=N) |

| D-(+)-α-Methylbenzylamine | Ethyl glyoxylate (B1226380) | Ethyl D-(α-Methylbenzylimino)acetate | ~8.1 | ~1665 |

| (S)-1-(1-Naphthyl)ethylamine | Ethyl glyoxylate | Ethyl (S)-1-(1-Naphthyl)ethylimino)acetate | ~8.3 | ~1660 |

| D-(+)-α-Methylbenzylamine | tert-Butyl glyoxylate | tert-Butyl D-(α-Methylbenzylimino)acetate | ~8.1 | ~1668 |

| (S)-Phenylglycinol | Ethyl glyoxylate | Ethyl ((S)-2-hydroxy-1-phenylethylimino)acetate | ~8.0 | ~1670 |

Incorporation into More Complex Chiral Reagents and Ligands

The fundamental structure of this compound can be integrated into more elaborate molecular architectures to create novel chiral reagents and ligands for asymmetric catalysis. The imine nitrogen and the ester functionality serve as convenient handles for further chemical transformations. For example, the ester group can be reduced to an alcohol, which can then be incorporated into a phosphine (B1218219) ligand for transition-metal-catalyzed reactions. Alternatively, the imine itself can be part of a larger chelating system, where the nitrogen atom and another donor atom within the molecule can coordinate to a metal center.

The alpha-methylbenzylamine moiety is a well-established chiral auxiliary, and its derivatives are frequently employed in the synthesis of chiral ligands for a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. By designing multidentate ligands that incorporate the chiral iminoacetate framework, it is possible to create a highly organized and sterically defined chiral environment around a metal catalyst. This controlled environment is key to achieving high levels of enantioselectivity in catalytic reactions. The development of such complex reagents is a testament to the versatility of the iminoacetate scaffold as a building block in asymmetric synthesis.

Structure-Activity Relationship Studies for Asymmetric Induction

Understanding the relationship between the structure of a chiral auxiliary and its ability to induce asymmetry is fundamental to the rational design of more effective synthetic methodologies. In the context of this compound and its analogues, structure-activity relationship (SAR) studies aim to elucidate how specific structural features influence the stereochemical outcome of a reaction.

The prevailing models of asymmetric induction, such as the Cram, Felkin-Anh, and chelation-control models, provide a theoretical framework for predicting the stereochemical course of nucleophilic additions to carbonyls and imines. For imines derived from alpha-methylbenzylamine, the Felkin-Anh model is often invoked to explain the observed diastereoselectivity. This model posits that the largest substituent on the chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions.

SAR studies in this area typically involve the systematic variation of substituents and the quantification of their effect on the diastereomeric excess of the product. For example, by comparing the stereoselectivity of a series of iminoacetates with varying steric bulk on the ester group (e.g., methyl, ethyl, isopropyl, tert-butyl), one can directly probe the influence of this group on the facial selectivity of the reaction. Similarly, modifying the electronic properties of the phenyl ring and observing the resulting changes in diastereoselectivity can provide insights into the role of electronic factors in the transition state.

Key structural features and their anticipated impact on asymmetric induction are summarized in the following table.

| Structural Modification | Anticipated Effect on Asymmetric Induction | Rationale |

| Increase steric bulk of the ester group | Increased diastereoselectivity | Enhanced steric differentiation between the two faces of the imine. |

| Introduce bulky ortho-substituents on the phenyl ring | Increased diastereoselectivity | Restricted rotation around the C-N bond, leading to a more rigid and selective transition state. |

| Introduce electron-withdrawing groups on the phenyl ring | May increase or decrease selectivity depending on the reaction mechanism | Can influence the geometry and stability of the transition state through electronic effects. |

| Incorporate a chelating group | Potentially high diastereoselectivity | Formation of a rigid cyclic transition state with a metal ion, leading to excellent stereocontrol. |

Through such systematic studies, a deeper understanding of the factors governing asymmetric induction can be achieved, paving the way for the development of next-generation chiral auxiliaries and catalysts with superior performance.

Emerging Research Directions and Methodological Advancements

Integration with Flow Chemistry and Continuous Process Technologies

The synthesis of α-iminoesters and their derivatives is increasingly benefiting from the transition from batch to continuous flow processing. Flow chemistry offers significant advantages, including superior heat and mass transfer, improved safety for handling potentially unstable intermediates, and enhanced process control. nih.govmdpi.com

Microreactors, with their large surface-area-to-volume ratios, enable precise control over reaction parameters, leading to higher yields and purity. researchgate.net This technology has been successfully applied to the synthesis of related intermediates, such as methyl oximino acetoacetate (B1235776) and ethyl diazoacetate, demonstrating its viability for compounds like Ethyl D-(alpha-Methylbenzylimino)acetate. vapourtec.combeilstein-journals.org In these systems, reactants are pumped through temperature-controlled coils or channels, allowing for rapid optimization and scalability. beilstein-journals.org

A critical component of modern continuous manufacturing is the integration of Process Analytical Technologies (PAT). nih.gov In-line monitoring tools such as NMR, UV/Vis, and IR spectroscopy allow for real-time analysis of the reaction stream. researchgate.net This capability enables dynamic control over the process, ensuring consistent product quality and immediate detection of any deviations. nih.gov Furthermore, continuous flow systems can be "telescoped," linking multiple reaction and purification steps without isolating intermediates. nih.govrsc.org For example, a flow process could generate an iminoacetate (B1260909) in one reactor, which is then immediately streamed into a second reactor for a catalytic transformation, followed by an in-line liquid-liquid extraction module for purification. researchgate.netvapourtec.com This integrated approach streamlines production, reduces waste, and minimizes manual handling of hazardous chemicals. nih.gov

Table 1: Advantages of Flow Chemistry in Iminoacetate Synthesis

| Feature | Benefit in Iminoacetate Synthesis | Supporting Principle |

|---|---|---|

| Enhanced Safety | Allows for the safe handling of reactive or unstable intermediates by minimizing the volume of material reacting at any given time. nih.govbeilstein-journals.org | Small reactor volumes and contained systems reduce the risk of thermal runaways and operator exposure. nih.gov |

| Improved Heat & Mass Transfer | Provides precise temperature control and efficient mixing, leading to fewer side products and higher selectivity. researchgate.net | High surface-area-to-volume ratio in microreactors facilitates rapid energy exchange. researchgate.net |

| Scalability | Production can be scaled up by running the system for longer periods ("scaling out") rather than using larger, potentially more hazardous, batch reactors. beilstein-journals.org | Continuous nature allows for consistent production on demand. |

| Process Control & Automation | Integration with PAT enables real-time monitoring and automated adjustments to maintain optimal reaction conditions. nih.govnih.gov | Leads to higher product consistency and quality. |

| Telescoped Synthesis | Multiple synthetic and purification steps can be connected in a continuous sequence, reducing waste and processing time. rsc.org | Eliminates the need for intermediate isolation, improving overall process efficiency. nih.gov |

Sustainable Synthesis Approaches and Green Chemistry Considerations

The principles of green chemistry are being actively applied to the synthesis of iminoacetates and their derivatives to reduce environmental impact. mdpi.comwjarr.com A primary focus is on minimizing waste and utilizing safer, renewable materials. nih.gov

One significant advancement is the replacement of hazardous organic solvents with more benign alternatives. wjarr.com Ethyl acetate (B1210297), a component of the target molecule's structure, is itself considered a "green solvent" due to its low toxicity and derivation from renewable resources. viridischemical.com Research has explored synthesizing ethyl acetate microbially from glucose, further enhancing its sustainable profile. researchgate.net Other green alternatives include water, supercritical carbon dioxide, and solvent-free reaction conditions, which can dramatically reduce the process mass intensity (PMI)—the ratio of the mass of waste to the mass of the product. wjarr.comresearchgate.netwhiterose.ac.uk

Biocatalysis represents another cornerstone of green synthesis for this class of compounds. The use of enzymes, such as imine reductases (IREDs), offers a highly selective and environmentally friendly route to chiral amino esters from α-ketoesters and amines. nih.gov These enzymatic reactions occur under mild conditions (e.g., room temperature and neutral pH), avoiding the need for harsh reagents or heavy metal catalysts. nih.gov This approach provides excellent enantioselectivity, yielding optically pure products with minimal environmental footprint. nih.gov

Other green strategies include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby generating minimal waste. wjarr.comnih.gov

Use of Renewable Feedstocks : Sourcing starting materials from biological sources rather than petrochemicals. nih.govviridischemical.com

Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. This includes both biocatalysts and heterogeneous catalysts that can be easily recovered and reused. nih.govwhiterose.ac.uk

Development of Novel Catalytic Systems for Iminoacetate Transformations

The development of advanced catalytic systems is crucial for the efficient and stereoselective transformation of α-iminoesters like this compound into valuable α-amino acid derivatives.

Organocatalysis: Chiral organic molecules have emerged as powerful catalysts. For instance, chiral aminothioureas have been used to promote asymmetric Mannich reactions with imino ester surrogates, yielding enantioenriched N-carbamoyl α-amino esters in high yields (up to 97%) and enantiomeric excess (up to 97% ee). acs.org These catalysts function by cooperatively activating both the imine and the enolate through non-covalent interactions. acs.org

Metal Catalysis: Transition metal complexes are widely used for their high reactivity and selectivity.

Cobalt-Catalyzed Reactions : A notable development is the cobalt-catalyzed enantioselective aza-Barbier reaction of ketimines with unactivated alkyl halides, which provides a robust method for creating α-tertiary amino esters with high enantioselectivity. dicp.ac.cn

Iridium Catalysis : Chiral N-heterocyclic carbene complexes of iridium have been shown to catalyze the addition of acetonitrile (B52724) to α-iminoesters, providing access to α,α-disubstituted α-amino acids. rsc.org

Palladium and Copper Catalysis : Tandem reactions involving the addition of Grignard reagents to α-iminoesters, followed by a palladium-catalyzed π-allylation, have been developed for the asymmetric synthesis of complex α-allyl-α-aryl α-amino acids. figshare.com

Hydrogenation: Catalytic hydrogenation is a key transformation for converting the imine group into an amine. Research into the hydrogenation of related esters, such as ethyl acetate, has identified highly efficient nickel-based and copper-based catalysts. nih.govnih.govencyclopedia.pub These chromium-free systems are preferred for environmental reasons and show high conversion rates and selectivity. encyclopedia.pub For instance, Ni-based catalysts derived from hydrotalcite-like compounds have achieved an ethyl acetate conversion of over 90% with high selectivity for the corresponding alcohol. nih.govnih.gov Similar catalytic systems are applicable to the reduction of the C=N bond in iminoacetates.

Table 2: Comparison of Catalytic Systems for Iminoacetate Transformations

| Catalyst Type | Example System | Transformation | Key Advantages |

|---|---|---|---|

| Organocatalyst | Chiral Aminothiourea | Asymmetric Mannich Reaction | Metal-free, scalable, one-pot protocol. acs.org |

| Biocatalyst | Imine Reductase (IRED) | Reductive Amination | High enantioselectivity, mild reaction conditions, green process. nih.gov |

| Metal Catalyst (Co) | CoI₂ / Chiral Ligand | Asymmetric aza-Barbier Reaction | Excellent functional group tolerance, high enantioselectivity. dicp.ac.cn |

| Metal Catalyst (Ir) | [Ir(cod)(OMe)]₂ / Chiral NHC | Addition of Acetonitrile | Access to α,α-disubstituted amino acids. rsc.org |

| Metal Catalyst (Ni) | Ni/Al Hydrotalcite-derived | Catalytic Hydrogenation | High conversion, chromium-free, applicable to C=N bond reduction. nih.govnih.gov |

Advanced Analytical Techniques for Stereochemical Purity Determination

Ensuring the stereochemical purity of chiral molecules like this compound is critical. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most effective and widely recognized technique for this purpose. yakhak.org

Polysaccharide-derived CSPs, such as those based on amylose (B160209) and cellulose (B213188) phenylcarbamates (e.g., Chiralpak® and Chiralcel® columns), have demonstrated excellent performance in resolving the enantiomers of α-amino acid esters and their derivatives. yakhak.orgresearchgate.net The separation efficiency depends on factors like the mobile phase composition (typically a mixture of hexane (B92381) and an alcohol like 2-propanol), the specific CSP used, and the analyte structure. yakhak.orgresearchgate.net

To enhance detection and resolution, pre-column derivatization is often employed. One common method is to react the amino acid ester with N-(9-fluorenylmethoxycarbonyl) chloride (FMOC-Cl). researchgate.netphenomenex.com This not only improves the chromatographic behavior of the analytes but also attaches a strong chromophore, facilitating UV detection. researchgate.net Using this method, enantiomeric impurities as low as 0.03–0.58% have been successfully quantified in commercially available L-amino acid methyl esters. researchgate.net

While chiral HPLC is the gold standard for accuracy, its labor-intensive nature can be a bottleneck in high-throughput screening for catalyst discovery. nih.gov To address this, alternative methods for rapid preliminary screening have been developed. Enantioselective indicator displacement assays (eIDAs) offer a colorimetric method for determining enantiomeric excess (ee). nih.gov These assays use a chiral receptor and a UV-visible indicator to produce a signal change that correlates with the ee of the sample, allowing for much faster, albeit less precise, initial analysis. nih.gov

Q & A

Q. What experimental methods are recommended for synthesizing ethyl acetate in laboratory settings?

Ethyl acetate is synthesized via acid-catalyzed esterification of ethanol and acetic acid. A typical protocol involves mixing excess ethanol with glacial acetic acid in the presence of concentrated sulfuric acid (1–2% v/v) under reflux at 60–70°C for 4–6 hours. The reaction is monitored via TLC or GC-MS, and the product is purified by fractional distillation . Key considerations include maintaining stoichiometric excess of ethanol to drive equilibrium toward ester formation and avoiding water contamination to prevent reverse hydrolysis.

Q. How do the physical properties of ethyl acetate influence its selection as a solvent in chromatography?

Ethyl acetate's low boiling point (77.1°C), moderate polarity (relative polarity = 0.228), and high volatility make it ideal for thin-layer chromatography (TLC) and column chromatography. Its polarity allows effective separation of moderately polar compounds, while its volatility ensures rapid solvent evaporation during TLC plate development. For GC-MS analysis, its low boiling point minimizes interference with high-temperature analyte detection .

Q. What safety protocols are critical when handling ethyl acetate in laboratory environments?

Due to its high flammability (flash point = -4°C) and volatility, ethyl acetate must be stored in explosion-proof refrigerators and used in well-ventilated fume hoods. Prolonged exposure risks hepatotoxicity and respiratory irritation; PPE (gloves, goggles, respirators) and exposure monitoring are mandatory. Waste disposal requires neutralization with bases (e.g., NaOH) to hydrolyze residual ester into ethanol and acetate salts .

Advanced Research Questions

Q. How can ethyl acetate be optimized for pesticide residue extraction in soil analysis?

A micro-extraction method using ethyl acetate (5–10 mL/g soil) achieves >90% recovery of polar pesticides like atrazine. The protocol involves vortexing soil samples with ethyl acetate for 15 minutes, centrifuging, and filtering. Compared to Soxhlet extraction with acetone, ethyl acetate reduces co-extraction of non-target humic acids, improving HPLC-UV detection sensitivity. Validation via spike-recovery experiments (RSD <5%) is recommended .

Q. What thermodynamic data are essential for predicting ethyl acetate’s behavior in reaction systems?

Key parameters include:

- Henry’s Law constant : 7.9 × 10 atm·m/mol (predicts volatility in aqueous systems).

- Proton affinity : 835.7 kJ/mol (relevant in mass spectrometry ionization).

- Heat of combustion : -10,110 kJ/kg (critical for flammability risk assessments). These values enable modeling of solvent-solute interactions and reaction equilibria, particularly in transesterification and hydrolysis studies .

Q. How does ethyl acetate’s polarity affect its performance in biphasic liquid-liquid extraction (LLE)?

Ethyl acetate’s dielectric constant (6.02) and dipole moment (1.88 D) make it immiscible with water but effective for extracting semi-polar compounds (log P = 0.5–3.0). In VLLE systems (e.g., ethyl acetate + water), the partition coefficient (K) for caffeine is 0.45 at 25°C, indicating preferential solubility in the organic phase. Adjusting pH (<4) enhances extraction of acidic compounds by suppressing ionization .

Q. What analytical standards ensure ethyl acetate’s suitability for pharmaceutical-grade extractions?

High-purity ethyl acetate (≥99.5%) must meet:

Q. How can hydrolysis of ethyl acetate be mitigated in esterification reaction systems?

Hydrolysis (reverse reaction) is minimized by:

- Using molecular sieves (3Å) to adsorb water.

- Maintaining acidic conditions (pH 2–3) to protonate the ester carbonyl, reducing nucleophilic attack by water.

- Operating at temperatures >70°C to volatilize water. Kinetic studies show hydrolysis rates decrease by 40% when water content is reduced from 5% to 1% .

Methodological Notes

- Chromatography : For TLC, use ethyl acetate:hexane (3:7) to balance polarity and resolution. In GC-MS, employ splitless injection (250°C) with a DB-5 column to separate ethyl acetate from co-eluting terpenes .

- Statistical Validation : Compare extraction efficiencies using ANOVA (p <0.05) and report confidence intervals (95%) for recovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.